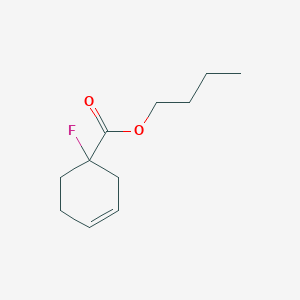

Butyl 1-fluorocyclohex-3-enecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Butyl 1-fluorocyclohex-3-enecarboxylate is an organic compound with the molecular formula C11H17FO2. It is a fluorinated ester that features a cyclohexene ring, making it a unique and interesting compound for various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 1-fluorocyclohex-3-enecarboxylate typically involves the esterification of 1-fluorocyclohex-3-ene carboxylic acid with butanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are crucial for maintaining product quality .

Chemical Reactions Analysis

Types of Reactions

Butyl 1-fluorocyclohex-3-enecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Oxidation: 1-fluorocyclohex-3-ene carboxylic acid.

Reduction: Butyl 1-fluorocyclohex-3-enol.

Substitution: Various substituted cyclohexene derivatives depending on the nucleophile used.

Scientific Research Applications

Butyl 1-fluorocyclohex-3-enecarboxylate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacological agent.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Butyl 1-fluorocyclohex-3-enecarboxylate involves its interaction with specific molecular targets. The fluorine atom in the compound can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid, which can interact with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Butyl cyclohex-3-enecarboxylate: Lacks the fluorine atom, making it less reactive in certain chemical reactions.

Methyl 1-fluorocyclohex-3-enecarboxylate: Similar structure but with a methyl ester group instead of a butyl group, affecting its physical and chemical properties.

Uniqueness

Butyl 1-fluorocyclohex-3-enecarboxylate is unique due to the presence of both a fluorine atom and a butyl ester group. This combination imparts distinct reactivity and properties, making it valuable for specific applications in research and industry .

Biological Activity

Butyl 1-fluorocyclohex-3-enecarboxylate, an organic compound characterized by a cyclohexene ring with a fluorine atom and a carboxylate functional group, has gained attention in various fields such as medicinal chemistry and materials science. Despite its potential, the biological activity of this compound remains largely unexplored, with limited research available on its mechanisms of action and interactions with biological systems.

- Molecular Formula : C11H17FO2

- Molecular Weight : 200.25 g/mol

- CAS Number : 887268-27-1

The structure of this compound includes a butyl group attached to the cyclohexene structure, which may influence its reactivity and biological properties. The presence of fluorine is particularly noteworthy, as fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased metabolic stability and altered interaction profiles with enzymes and receptors .

Biological Activity Overview

Currently, there is no established mechanism of action for this compound, primarily due to the lack of extensive scientific research focused on this specific compound. However, preliminary data suggest that its unique structural features could enhance interactions with various biological molecules, making it a candidate for further investigation in drug design .

Potential Applications

- Medicinal Chemistry : The introduction of fluorine into organic molecules can significantly impact their biological properties. This compound may serve as a precursor for synthesizing fluorinated pharmaceuticals or agrochemicals that could exhibit improved potency and selectivity .

- Organic Synthesis : This compound can act as a versatile intermediate in organic synthesis due to its cyclohexene ring and ester functionality. It may facilitate the development of more complex molecular structures relevant to therapeutic applications .

Related Compounds

Several compounds share structural similarities with this compound. Below is a comparative table highlighting notable examples:

| Compound Name | Structure Features | Unique Attributes |

|---|---|---|

| Butyl cyclohex-3-ene-1-carboxylate | No fluorine substituent | Commonly used as a standard reference |

| 1-Tert-butyl-3-fluorocyclohexane | Tert-butyl group instead of butyl | Higher steric hindrance |

| (3R,4S,5R)-Butyl 3,4,5-Trihydroxycyclohex-1-enecarboxylate | Hydroxy groups present | Increased polarity and potential solubility |

The uniqueness of this compound lies in its specific fluorinated structure, which may impart distinct reactivity and biological properties compared to these similar compounds .

Case Studies and Research Findings

Although direct studies on this compound are scarce, related research highlights the importance of fluorinated compounds in drug discovery. For instance:

- A study by Wang et al. (2015) discusses how fluorine incorporation can enhance drug candidates' metabolic stability and efficacy .

- Research on fluoro-perhexiline compounds indicates potential therapeutic applications in treating cardiovascular disorders through inhibition of carnitine palmitoyltransferase (CPT), suggesting that similar mechanisms could be explored for this compound .

Properties

IUPAC Name |

butyl 1-fluorocyclohex-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17FO2/c1-2-3-9-14-10(13)11(12)7-5-4-6-8-11/h4-5H,2-3,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILGWWQOHRCOPJP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C1(CCC=CC1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17FO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.